molecular formula C45H49NO13 B13846635 [(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B13846635
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-YJQFLUJXSA-N
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Description

The compound [(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of the acetyloxy, benzamido, and hydroxy groups through a series of selective reactions. Common reagents used in these steps include acetic anhydride for acetylation, benzoyl chloride for benzoylation, and various protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy and benzamido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its benzamido group may interact with enzymes or receptors, modulating their activity. The hydroxy and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

    Paclitaxel: A well-known anticancer drug with a similar tetracyclic core structure.

    Docetaxel: Another anticancer agent with structural similarities.

    Camptothecin: A natural product with a similar mechanism of action involving enzyme inhibition.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Conclusion

The compound [(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a fascinating molecule with significant potential in various scientific fields. Its complex structure and diverse functional groups make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C45H49NO13

Molecular Weight

811.9 g/mol

IUPAC Name

[(1S,2R,3S,4R,7R,9R,10S,12R,15R)-4-acetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31-,33-,34-,35+,36-,38-,43-,44-,45-/m1/s1

InChI Key

TYLVGQKNNUHXIP-YJQFLUJXSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@@]([C@@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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